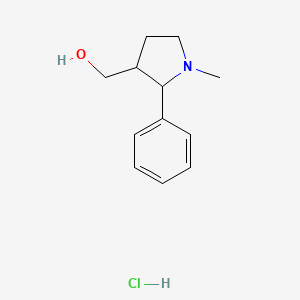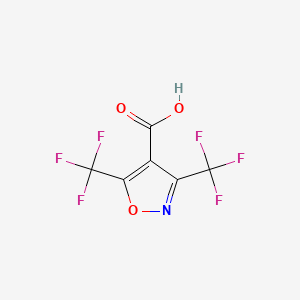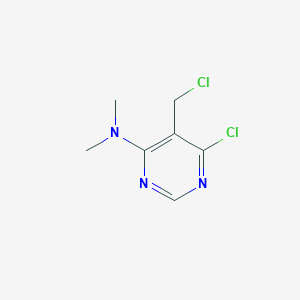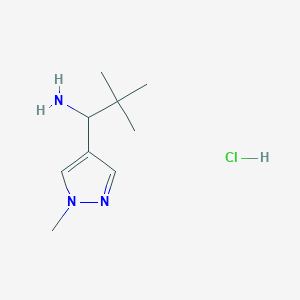
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole
Vue d'ensemble
Description
Synthesis Analysis
Thiophene derivatives have been synthesized using various methods. For instance, polythiophenes with electron-withdrawing ester groups attached at the 3-position have been synthesized using the Ullmann reaction with copper powder in DMF . Another method involves the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
Thiophene derivatives have been involved in various chemical reactions. For instance, a reaction involving two equivalents of 2,6-di-tert-butyl-4-methyl phenyl (BHT) confirmed that this reaction proceeds through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .
Applications De Recherche Scientifique
-
- Thiophene-based analogs are considered potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .
-
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
-
Organic Light-Emitting Diodes (OLEDs)
- Thiophene-mediated molecules are used in the fabrication of OLEDs .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
-
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives show a variety of properties and applications .
-
Anti-Inflammatory and Antioxidant Activities
- Chalcones and thiophene moieties are present in a large number of bioactive molecules having diverse biological efficiency .
- Methods of application or experimental procedures: The synthesis of these compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde .
- Outcomes: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
-
Synthesis of Anticancer and Anti-Atherosclerotic Agents
- 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
- Methods of application or experimental procedures: The synthesis of these agents involves the use of 2-butylthiophene and 2-octylthiophene .
- Outcomes: These agents act as metal complexing agents and in the development of insecticides .
-
High-Performance Anode Material for Lithium-Ion Batteries
- Thiophene-diketopyrrolopyrrole-based molecules, such as 3,6-di (thiophen-2-yl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′- (1,4-dioxo-3,6-di (thiophen-2-yl)pyrrolo [3,4-c]pyrrole-2,5 (1H,4H)-diyl)diacetate (TDPPA), were synthesized and then loaded in graphene aerogels .
- The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .
- The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .
-
Antibacterial, Antifungal, Antioxidant, Anticorrosion, and Anticancer Activities
- A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
- A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .
- These compounds were found to have significant antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
-
Synthesis of Biologically Active Compounds
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- 3,6-di (thiophen-2-yl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′- (1,4-dioxo-3,6-di (thiophen-2-yl)pyrrolo [3,4-c]pyrrole-2,5 (1H,4H)-diyl)diacetate (TDPPA) were synthesized, which were then loaded in graphene aerogels .
- The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .
- The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .
- A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
- A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .
- These compounds were found to have significant antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
Propriétés
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-12-2-4-15(5-3-12)22(19,20)17-8-6-13(10-17)16(18)14-7-9-21-11-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPYVHDLBWLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



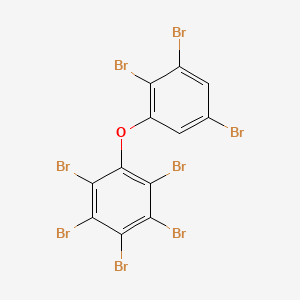
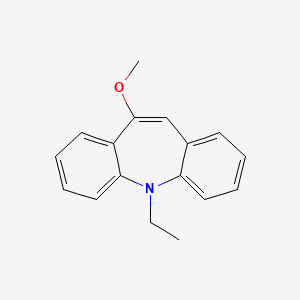
![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)
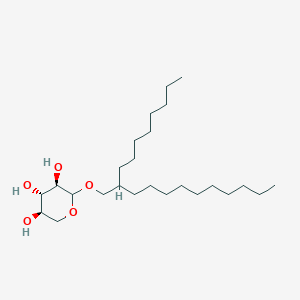
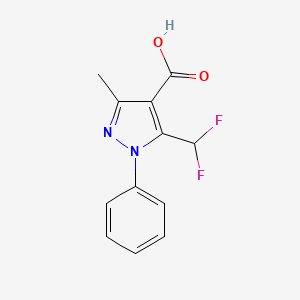
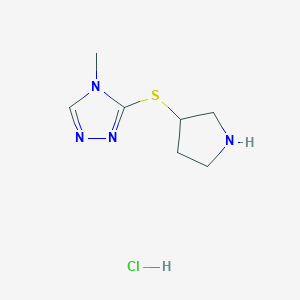
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)
![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
